3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse chemical and biological activities
Mechanism of Action
Target of Action
The primary targets of 3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It’s part of the imidazole family, which is known for its broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzoyl chloride with azetidin-3-ylamine to form the intermediate 1-(2-bromobenzoyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Cyclization Reactions: The azetidinyl and imidazolidine rings can undergo cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve mild temperatures and polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts like Lewis acids or bases can facilitate cyclization under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Drug Discovery: Its unique structure makes it a candidate for developing new pharmaceuticals.
Material Science: The compound’s properties can be exploited in creating new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(4-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the specific positioning of the bromobenzoyl group, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWVPTUUFHRNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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